2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
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Overview
Description
MMV666009 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV666009 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The specific synthetic routes and reaction conditions for MMV666009 are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of MMV666009 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
MMV666009 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Hydrolysis: Acidic or basic conditions are typically employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in MMV666009 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reference compound in the development of new synthetic methodologies.
Biology: Investigated for its effects on biological pathways and cellular processes.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV666009 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and disrupt essential biological pathways, leading to the death of the parasite. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that MMV666009 may interfere with the parasite’s metabolic processes and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- MMV019066
- MMV396680
- MMV011259
- MMV666601
- MMV006278
Uniqueness
MMV666009 stands out due to its unique chemical structure and potent antimalarial activity. Compared to similar compounds, MMV666009 has shown higher efficacy in preclinical studies and a favorable safety profile. Its ability to target multiple stages of the malaria parasite’s life cycle makes it a promising candidate for further development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-12-5-3-4-6-13(12)18(2)16(17)11-7-8-14-15(9-11)20-10-19-14/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRXCZZUGMXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350421 |
Source
|
Record name | GNF-Pf-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-94-6 |
Source
|
Record name | GNF-Pf-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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